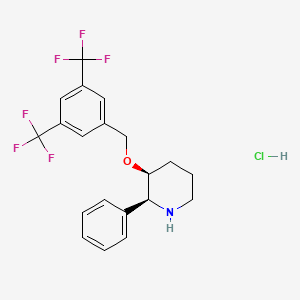

L-733,060 hydrochloride

Description

Origin and Development as a Neurokinin-1 Receptor Antagonist

The quest for effective NK1 receptor antagonists was driven by the diverse biological activities of Substance P, which is implicated in pain transmission, inflammation, and mood regulation. psu.edu Early antagonists were peptide-based, but these suffered from poor metabolic stability and limited ability to cross the blood-brain barrier. semanticscholar.org The development of non-peptide antagonists represented a major breakthrough.

L-733,060 was developed by Merck as part of a program to identify potent and selective non-peptide NK1 receptor antagonists. wikipedia.orgwikipedia.org Its chemical structure, (2S,3S)-3-{[3,5-bis(Trifluoromethyl)benzyl]oxy}-2-phenylpiperidine, was a result of structure-activity relationship (SAR) studies aimed at improving upon earlier compounds. wikipedia.org Specifically, it was derived from the compound CP-99,994 and features a 3,5-bistrifluoromethyl benzylether piperidine (B6355638) moiety. wikipedia.org This structural modification contributed to its high affinity and selectivity for the NK1 receptor. wikipedia.orgwikipedia.org

Significance as a Non-Peptide, Selective NK1 Receptor Antagonist

L-733,060 hydrochloride is distinguished by its high affinity and selectivity for the NK1 receptor. wikipedia.org It is a non-peptide molecule, which confers the advantage of oral bioavailability and the ability to penetrate the central nervous system. rndsystems.comtocris.com This has made it an invaluable tool for in vivo studies exploring the central effects of NK1 receptor blockade.

The selectivity of L-733,060 for the NK1 receptor over other tachykinin receptors (NK2 and NK3) is a key feature that allows researchers to dissect the specific roles of the NK1 receptor pathway. psu.edu While it exhibits high affinity for the human NK1 receptor, it does show some affinity for the L-type Ca2+ channel at higher concentrations. psu.edu

The binding affinity of L-733,060 for the NK1 receptor has been characterized across different species, highlighting its potency.

| Species | Ki (nM) |

|---|---|

| Human | 0.2 |

| Gerbil | 0.08 |

| Rat | 93.13 |

Ki represents the inhibition constant, with lower values indicating higher binding affinity. Data sourced from R&D Systems and Tocris Bioscience. rndsystems.comtocris.com

The potent and selective antagonist activity of L-733,060 has been demonstrated in various in vitro and in vivo models. For instance, it has been shown to inhibit the intracellular calcium mobilization induced by Substance P in cells expressing the human NK1 receptor. medchemexpress.com In animal models, it has been used to investigate the role of NK1 receptors in a wide range of conditions, including anxiety, depression, neuroinflammation, and cancer. wikipedia.orgnih.govnih.gov

Preclinical Pharmacokinetic Considerations: Oral Bioavailability and Brain Penetration

A significant advantage of L-733,060 as a research tool is its favorable preclinical pharmacokinetic profile, particularly its oral bioavailability and ability to cross the blood-brain barrier. rndsystems.comtocris.com These properties allow for systemic administration in animal studies to investigate the central effects of NK1 receptor antagonism.

The ability of L-733,060 to penetrate the brain is crucial for studying the role of the NK1 receptor in neurological and psychiatric disorders. rndsystems.com This characteristic has been confirmed in preclinical studies, making it a suitable compound for investigating centrally-mediated processes. researchgate.net The oral bioavailability of L-733,060 facilitates its use in experimental settings, avoiding the need for more invasive administration routes. rndsystems.com

While specific quantitative data on the oral bioavailability and brain penetration of L-733,060 are not extensively detailed in publicly available literature, its well-documented central effects in animal models following oral administration serve as strong evidence of these properties. rndsystems.comresearchgate.net For comparison, the development of other NK1 receptor antagonists has highlighted the importance of achieving adequate brain concentrations for efficacy in central nervous system disorders. researchgate.net

The demonstrated oral activity and brain penetrance of L-733,060 have solidified its status as a critical pharmacological tool for elucidating the complex roles of the Substance P/NK1 receptor system in both peripheral and central pathologies. rndsystems.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUTIUITGHIEO-APTPAJQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neurokinin 1 Receptor Nk1r Antagonism: Molecular Mechanisms and Receptor Interactions

NK1R Binding Kinetics and Selectivity

The antagonistic properties of L-733,060 hydrochloride are rooted in its high-affinity binding to the NK1R, which exhibits notable variations across different species.

High Affinity Binding Characteristics Across Species

This compound demonstrates potent binding to the NK1R, though its affinity varies significantly between species. This selectivity is a key characteristic of its pharmacological profile. For instance, it displays a very high affinity for the gerbil NK1R, with a reported inhibitory constant (Kᵢ) of 0.08 nM. nih.gov Its affinity for the human NK1R is also high, with a Kᵢ value of 0.2 nM. nih.gov In contrast, its affinity for the rat NK1R is considerably lower, with a Kᵢ of 93.13 nM. nih.gov This species-specific affinity profile is crucial for the interpretation of preclinical research findings.

Binding Affinity (Ki) of this compound to NK1 Receptors

| Species | Ki (nM) | Reference |

|---|---|---|

| Gerbil | 0.08 | nih.gov |

| Human | 0.2 | nih.gov |

| Rat | 93.13 | nih.gov |

Characterization of Antagonistic Action

The antagonistic action of this compound at the NK1R is characterized as competitive. This is demonstrated by its ability to block the effects of the endogenous agonist, Substance P. In competition experiments, the inhibitory effects of L-733,060 on cell proliferation were partially reversed by the addition of exogenous Substance P. arvojournals.org This suggests that L-733,060 and Substance P compete for the same binding site on the NK1R, a hallmark of competitive antagonism.

Downstream Signaling Pathway Modulation

By binding to the NK1R, this compound effectively modulates the downstream signaling cascades that are normally initiated by Substance P.

Inhibition of Substance P-Mediated Intracellular Calcium Mobilization

One of the primary and immediate consequences of NK1R activation by Substance P is the mobilization of intracellular calcium ([Ca²⁺]i). This compound has been shown to potently inhibit this effect. In Chinese hamster ovary (CHO) cells transfected with human NK1 receptors, L-733,060 inhibited SP-induced increases in intracellular calcium with an estimated affinity (pA₂) of 0.8 nM. nih.gov This demonstrates its efficacy in blocking a critical downstream signaling event initiated by agonist binding.

Impact on G Protein-Coupled Receptor (GPCR) Signaling Pathways

The NK1R is a member of the G protein-coupled receptor superfamily. The binding of an agonist like Substance P triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The NK1R primarily couples to Gq and Gs proteins. nih.govbiorxiv.org

The activation of a G protein-coupled receptor results in the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ complex. As a competitive antagonist, this compound binds to the NK1R but does not induce the necessary conformational change for G protein activation. By occupying the binding site, it prevents Substance P from activating the receptor. Consequently, this compound effectively inhibits the dissociation of the Gα subunit from the Gβγ complex. This blockade of the initial step in the G protein signaling cascade prevents the activation of downstream effector enzymes and the generation of second messengers, thereby nullifying the physiological effects of Substance P.

Regulation of Effector Enzymes and Ion Channels

The binding of Substance P to the NK1R typically activates heterotrimeric G proteins, particularly Gαq and Gαs. nih.gov Activation of the Gαs subunit stimulates the effector enzyme adenylyl cyclase, leading to the synthesis of the second messenger cyclic AMP (cAMP). mdpi.com This, in turn, can activate protein kinases and modulate the function of various ion channels. mdpi.com

A primary consequence of NK1R activation is the mobilization of intracellular calcium ([Ca2+]i). nih.gov L-733,060 has been shown to potently inhibit SP-induced [Ca2+]i mobilization in Chinese hamster ovary (CHO) cells transfected with human NK1 receptors, with an estimated affinity of 0.8 nM. nih.gov This demonstrates a direct regulatory effect on ion signaling by preventing the influx or release of calcium ions that would normally follow receptor activation. nih.govmedchemexpress.com

Modulation of Akt Phosphorylation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of the NK1R. nih.govmdpi.com This pathway plays a crucial role in cell proliferation and survival. mdpi.com

Effects on Basal and Substance P-Stimulated Akt Activity

Activation of the NK1R by Substance P leads to the activation of PI3K, which in turn phosphorylates and activates the serine/threonine protein kinase Akt (also known as Protein Kinase B). nih.gov By blocking the NK1R, this compound prevents the SP-induced activation of this pathway. This inhibitory action disrupts the signaling cascade that promotes cell survival and proliferation, which is a key aspect of its antitumoral activity. arvojournals.orgmdpi.com

Involvement of Non-Receptor Tyrosine Kinases (e.g., Src) and Phosphoinositide 3-Kinase (PI-3-kinase)

The activation of PI3K by the NK1R is not always direct and can involve intermediary non-receptor tyrosine kinases like Src. nih.gov Upon receptor activation, the βγ subunits of the dissociated G-protein can activate Src. nih.gov Activated Src, along with other signaling intermediates, contributes to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 serves as a docking site for Akt, leading to its phosphorylation and activation. nih.gov L-733,060, by preventing the initial G-protein activation, effectively halts this entire sequence of events.

Interaction with Wnt/β-catenin Signaling Pathway

Recent research has uncovered significant cross-talk between the NK1R and the Wnt/β-catenin signaling pathway. nih.govnih.gov L-733,060 has been identified as a modulator of this pathway. nih.gov

Regulation of β-catenin and Phosphorylated GSK3β Expression

In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Glycogen Synthase Kinase 3β (GSK3β). frontiersin.org Phosphorylation by GSK3β marks β-catenin for ubiquitination and subsequent proteasomal degradation. frontiersin.org

| Protein | Effect of L-733,060 | Signaling Pathway |

| β-catenin | Decreased Expression | Wnt/β-catenin |

| p-GSK3β | Decreased Expression | Wnt/β-catenin |

Influence on DKK1 Expression

Dickkopf-1 (DKK1) is a secreted protein that acts as an inhibitor of the Wnt/β-catenin signaling pathway. nih.govfrontiersin.org Research has demonstrated that L-733,060 upregulates the expression of DKK1. nih.govnih.gov This increase in the Wnt inhibitor provides a mechanism for the observed decrease in β-catenin and p-GSK3β levels. nih.gov By enhancing the expression of DKK1, L-733,060 effectively suppresses the Wnt/β-catenin signaling cascade. nih.gov This interaction highlights a novel mechanism through which NK1R antagonism can influence cellular processes regulated by Wnt signaling. nih.govnih.gov

| Gene/Protein | Effect of L-733,060 | Function |

| DKK1 | Upregulated Expression | Wnt Signaling Inhibitor |

Comparative Pharmacology of this compound with Other NK1R Antagonists

Understanding the pharmacological profile of this compound is enhanced by comparing its properties with other well-characterized NK1R antagonists, such as L-703,606 and netupitant (B1678218). These comparisons shed light on the subtle yet significant differences in their interactions with the NK1R, which can influence their biological effects.

The potency of an antagonist is a critical measure of its effectiveness, often quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50 or pIC50). This compound demonstrates high affinity for the human NK1R.

This compound is a potent antagonist with a Ki value of 0.2 nM for the human NK1 receptor. nih.gov In comparison, netupitant, another clinically relevant NK1R antagonist, exhibits a Ki of 0.95 nM for the human NK1 receptor expressed in CHO cells. nih.gov L-703,606 is also recognized as a potent and selective NK1R antagonist. medchemexpress.com Its potency is reported with a pIC50 value ranging from 8.2 to 8.4, which translates to an approximate IC50 in the low nanomolar range, comparable to that of L-733,060 and netupitant. guidetopharmacology.org

The following interactive data table summarizes the comparative binding affinities of these NK1R antagonists.

| Compound | Ki (nM) for human NK1R | pIC50 for human NK1R |

| This compound | 0.2 nih.gov | - |

| L-703,606 | - | 8.2 - 8.4 guidetopharmacology.org |

| Netupitant | 0.95 nih.gov | - |

It is important to note that this compound also exhibits species-specific differences in its binding affinity, with Ki values of 0.08 nM for the gerbil NK1R and 93.13 nM for the rat NK1R, highlighting the need for caution when extrapolating data across different species. nih.gov

While this compound, L-703,606, and netupitant all act as antagonists at the NK1R, their distinct chemical structures suggest potential differences in their binding profiles and interactions with the receptor.

This compound belongs to the piperidine (B6355638) class of NK1R antagonists. wikipedia.org Research on various structurally dissimilar NK1R antagonists suggests the existence of a common binding site within the transmembrane helices of the receptor. nih.gov Key amino acid residues that are crucial for the binding of many non-peptide antagonists include Gln-165 in transmembrane helix 4 (TM4), His-197 in TM5, and His-265 in TM6. nih.gov

The binding of aprepitant, a compound structurally related to L-733,060, has been studied in detail, revealing that its bis-trifluoromethyl-phenyl group inserts into a hydrophobic subpocket formed by helices III, V, and VI. nih.gov This interaction is thought to stabilize the morpholine (B109124) group in an optimal orientation. nih.gov Given the structural similarities, it is likely that the 3,5-bis(trifluoromethyl)phenyl moiety of this compound engages in similar hydrophobic interactions within the NK1R binding pocket.

Netupitant, while also a potent NK1R antagonist, possesses a different chemical scaffold. Crystallographic studies of netupitant bound to the NK1R have shown that it establishes a network of direct and water-mediated hydrogen bonds, notably involving residue E78 in position 2.50 of the receptor. mdpi.com This interaction is believed to be important for maintaining the inactive conformation of the receptor. mdpi.com

The structural differences between the piperidine-based antagonists (L-733,060 and L-703,606) and other classes of antagonists like netupitant likely lead to distinct patterns of interaction with the amino acid residues lining the binding pocket. While they may share some common interaction points, the specific orientation and contacts made by each molecule will differ, potentially influencing their kinetic properties and downstream signaling effects. For instance, the piperidine ring, a key structural element in L-733,060, is known to be an important determinant for affinity at various receptors. nih.gov

Oncological Research and Antitumoral Activity of L 733,060 Hydrochloride

In Vitro Antitumor Efficacy

L-733,060 hydrochloride has shown broad-spectrum antitumoral action in laboratory settings. Its efficacy has been documented in a variety of human cancer cell lines, indicating its potential as a versatile anticancer agent.

Concentration-Dependent Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of this compound have been observed in a dose-dependent manner across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for several of these cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| COLO 858 | Melanoma | 8.7 | 48 |

| COLO 858 | Melanoma | 7.1 | 96 |

| MEL H0 | Melanoma | 27.5 | 24 |

| MEL H0 | Melanoma | 18.9 | 48 |

| COLO 679 | Melanoma | 33.8 | 30 |

| COLO 679 | Melanoma | 31.5 | 72 |

| SKN-BE(2) | Neuroblastoma | 11.6 | 30 |

| SKN-BE(2) | Neuroblastoma | 10.2 | 72 |

| GAMG | Glioma | 21.3 | 48 |

| GAMG | Glioma | 19.9 | 96 |

| WERI-Rb-1 | Retinoblastoma | 12.15 | 49 |

| Y-79 | Retinoblastoma | 17.38 | 40 |

| BxPC-3 | Pancreatic | ~10 | Not Specified |

| MIA PaCa-2 | Pancreatic | ~10 | Not Specified |

| HEp-2 | Laryngeal | 21.34 | 48 |

| 23132/87 | Gastric | Not Specified | Not Specified |

| SW-403 | Colon Carcinoma | Not Specified | Not Specified |

Research has demonstrated the cytotoxic effects of this compound on melanoma cell lines COLO 858, MEL H0, and COLO 679, with IC50 values varying with the cell line and incubation period researchgate.net. In neuroblastoma and glioma cell lines, SKN-BE(2) and GAMG respectively, the compound also exhibited dose-dependent growth inhibition nih.gov. Studies on retinoblastoma cell lines WERI-Rb-1 and Y-79 further confirmed its antitumoral properties nih.govnih.gov. Moreover, this compound has shown cytotoxic activity against pancreatic cancer cell lines BxPC-3 and MIA PaCa-2, with an approximate IC50 of 10 μmol/L tocris.comnih.gov. Its efficacy extends to laryngeal carcinoma, as evidenced by its effect on the HEp-2 cell line researchgate.net. The compound also inhibits the growth of gastric (23132/87) and colon (SW-403) carcinoma cell lines nih.gov.

Inhibition of Cancer Cell Proliferation

This compound effectively inhibits the proliferation of various cancer cells in a concentration-dependent manner. This inhibitory action is a key aspect of its antitumoral profile. For instance, in human melanoma cell lines, the compound has been shown to significantly impede cell growth researchgate.netnih.gov. Similarly, its antiproliferative effects have been documented in neuroblastoma and glioma cell lines tocris.com. Studies on retinoblastoma cells also highlight the compound's ability to inhibit proliferation nih.govnih.gov. In pancreatic cancer, this compound has been observed to reduce cell proliferation at various concentrations tocris.comnih.gov. Furthermore, research on a human laryngeal cancer cell line, HEp-2, demonstrated a dose-dependent inhibition of growth upon treatment with this compound researchgate.net. This broad inhibition of proliferation across different cancer types underscores the compound's potential as an anticancer agent.

Induction of Apoptosis in Cancer Cells

The apoptotic pathway induced by this compound involves the activation of key executioner enzymes. Research has indicated that treatment with L-733,060 can lead to the activation of caspase-3 mdpi.com. The activation of this enzyme is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.

Reversal of Substance P-Induced Mitogenesis in Tumor Cell Lines

Substance P, a neuropeptide, has been shown to act as a mitogen, promoting the proliferation of various tumor cells. A significant finding in the research of this compound is its ability to counteract this effect. In human retinoblastoma cell lines, nanomolar concentrations of Substance P were found to increase cell growth, while micromolar concentrations of this compound inhibited this growth, even in the presence of Substance P nih.govnih.gov. This suggests that this compound can block the mitogenic stimulation induced by Substance P, thereby inhibiting tumor cell proliferation nih.gov. Similar findings have been observed in neuroblastoma and glioma cell lines, where L-733,060 inhibited growth both with and without the prior administration of Substance P tocris.com. This antagonistic action on Substance P-induced mitogenesis is a key mechanism of the compound's antitumoral activity.

Decreased HER2 Activity in Breast Cancer Cell Lines

In the context of breast cancer, this compound has been shown to impact the activity of Human Epidermal Growth Factor Receptor 2 (HER2), a key driver of some types of breast cancer. The compound has been found to decrease HER2 activity in breast cancer cell lines analis.com.my. Specifically, L-733,060 has been shown to affect the phosphorylation levels of HER2 in cell lines such as SKBR3, BT-474, and MDA-MB-453. By inhibiting the activity of HER2, this compound presents a potential therapeutic avenue for HER2-positive breast cancers.

Relevance to HER2+ or EGFR+ Breast Tumor Models

The neurokinin-1 receptor (NK1R) antagonist, this compound, has demonstrated significant relevance in preclinical models of breast cancer characterized by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2) or Epidermal Growth Factor Receptor (EGFR). The rationale for this relevance stems from the intricate interplay between the NK1R signaling pathway, activated by its ligand Substance P (SP), and the activity of these key oncogenic receptor tyrosine kinases.

Substance P has been shown to contribute to the persistent transmodulation of both EGFR and HER2 in breast cancer cells. This transactivation enhances the malignant potential of the cancer cells and can contribute to therapeutic resistance. The signaling cascade initiated by the binding of SP to NK1R can lead to the activation of c-Src, a non-receptor tyrosine kinase, and matrix metalloproteinases (MMPs). These, in turn, can activate HER2 and EGFR in a ligand-independent manner, meaning the receptors become active even in the absence of their typical growth factor ligands. This establishes a signaling network where the pro-inflammatory tachykinin system, through SP and NK1R, contributes to the basal and persistent activity of HER2 and EGFR, driving tumor progression.

Consequently, the blockade of NK1R with this compound presents a targeted therapeutic strategy. By inhibiting the NK1R, L-733,060 can disrupt this transactivation loop, leading to a decrease in the activity of HER2 and EGFR. This has been observed to inhibit the growth of breast cancer cells expressing these receptors, suggesting that NK1R antagonism could be a valuable approach for HER2+ and EGFR+ breast tumors.

In Vivo Antitumor Activity in Animal Models

Reduction of Tumor Growth in Mice (e.g., HER2+ or EGFR+ breast tumors)

In vivo studies utilizing mouse xenograft models have provided evidence for the antitumoral efficacy of this compound in breast tumors expressing HER2 or EGFR. A notable study demonstrated that systemic administration of L-733,060 significantly decreased tumor growth in mice bearing either HER2-positive (HER2+) or EGFR-positive (EGFR+) breast tumors . This anti-tumor effect underscores the in vivo relevance of the NK1R signaling pathway in the progression of these specific breast cancer subtypes. The inhibition of tumor growth by an NK1R antagonist in these models validates the concept that targeting this pathway can effectively attenuate the proliferation of breast cancer cells that are dependent on HER2 or EGFR signaling.

Studies in Rat Breast Carcinoma Xenograft Models

The Walker 256 rat breast carcinoma model is a recognized system for investigating the in vivo activity of anticancer agents. Notably, Walker 256 carcinoma cells have been shown to express NK1 receptors when implanted in rats. This expression of the target receptor makes this particular rat xenograft model a relevant platform for evaluating the efficacy of NK1R antagonists in the context of breast cancer. While specific studies detailing the effects of this compound in the Walker 256 model are not extensively documented in the available literature, the presence of its molecular target, the NK1 receptor, on these tumor cells suggests its potential for therapeutic activity in this preclinical setting. The model has been utilized to explore the role of the Substance P/NK1R axis in breast cancer, indicating its suitability for testing inhibitors of this pathway.

Modulation of Pigmentation and Melanogenic Proteins in Melanoma Models

In addition to its effects on breast cancer, this compound has been investigated for its activity in melanoma models, where it has been shown to modulate pigmentation and the expression of key melanogenic proteins. An in vivo study in C57BL/6J mice demonstrated that treatment with L-733,060 resulted in a discernible decrease in skin pigmentation nih.gov.

This macroscopic observation was substantiated by molecular analyses which revealed a corresponding downregulation of essential proteins involved in melanogenesis. Specifically, the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and the master regulator of melanocyte development, microphthalmia-associated transcription factor (MITF), were all found to be decreased at both the gene and protein level in the skin of mice treated with L-733,060 nih.gov. These findings indicate that the antitumor activity of L-733,060 in melanoma may be, in part, attributed to its ability to interfere with the fundamental biological processes governing melanin synthesis and melanocyte function.

| Protein | Effect of L-733,060 Treatment | Reference |

|---|---|---|

| Tyrosinase (TYR) | Decreased Expression | nih.gov |

| Tyrosinase-Related Protein 1 (TRP-1) | Decreased Expression | nih.gov |

| Microphthalmia-associated Transcription Factor (MITF) | Decreased Expression | nih.gov |

Molecular Mechanisms Underlying Antitumor Effects

Role of Constitutively Active NK1R in Glioblastomas

Research into the molecular mechanisms of this compound's antitumor effects has unveiled a critical role for constitutively active NK1 receptors, particularly in the context of glioblastoma. In human glioblastoma cell lines, it has been observed that a fraction of NK1 receptors are constitutively active, meaning they are in a signaling-on state even in the absence of their ligand, Substance P. This constitutive activity contributes to the basal phosphorylation of Akt, a key protein kinase that promotes cell survival and inhibits apoptosis (programmed cell death).

The blockade of NK1R with this compound has been shown to lower this basal phosphorylation of Akt nih.gov. This inhibition of the pro-survival Akt signaling pathway directly implicates the NK1R in the regulation of apoptosis in glioblastoma cells. Treatment with L-733,060 leads to an increase in apoptosis, which is further evidenced by the cleavage of caspase-3 and the proteolysis of poly (ADP-ribose) polymerase (PARP), both of which are hallmark events in the apoptotic cascade.

The mechanism by which the constitutively active NK1R mediates Akt phosphorylation involves the non-receptor tyrosine kinase Src and phosphatidylinositol 3-kinase (PI3K), with a partial involvement of EGFR. By blocking this pathway, L-733,060 effectively removes a key survival signal for glioblastoma cells, thereby inducing apoptosis.

| Molecular Target/Process | Effect of L-733,060 Treatment | Reference |

|---|---|---|

| Basal Akt Phosphorylation | Decreased | nih.gov |

| Apoptosis | Increased | nih.gov |

| Caspase-3 Cleavage | Increased | |

| PARP Proteolysis | Increased |

Interference with Substance P Autocrine Signaling in Cancer Progression

Substance P (SP) and its receptor, NK-1R, form a signaling system that plays a crucial role in cancer progression. Many tumor cells not only express NK-1 receptors but also synthesize and secrete SP, creating an autocrine loop that promotes their own growth and survival. mdpi.comnih.gov This self-sustaining signaling contributes to persistent activation of pathways that drive malignant progression. tocris.com

This compound directly interferes with this autocrine mechanism. As a potent NK-1 receptor antagonist, it competitively blocks the receptor, preventing SP from binding and initiating downstream mitogenic signals. arvojournals.orgarvojournals.org Research has demonstrated that while nanomolar concentrations of SP stimulate the growth of cancer cell lines, micromolar concentrations of L-733,060 effectively inhibit this growth, even in the presence of exogenous SP. arvojournals.orgnih.gov This highlights the compound's ability to disrupt the SP-driven proliferative cycle. The blockade of NK-1 receptors by L-733,060 can inhibit DNA synthesis and cell proliferation, potentially through the mitogen-activated protein kinase (MAPK) pathway. arvojournals.org This interruption of the autocrine signaling cascade is a key component of its broad-spectrum antitumoral potential. arvojournals.org

The efficacy of L-733,060 as an antitumoral agent has been quantified in various cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |

| WERI-Rb-1 | Retinoblastoma | 12.15 | 49 |

| Y-79 | Retinoblastoma | 17.38 | 40 |

| BxPC-3 | Pancreatic | ~10 | Not Specified |

| MIA PaCa-2 | Pancreatic | ~10 | Not Specified |

| COLO 858 | Melanoma | 8.7 | 48 |

| MEL H0 | Melanoma | 18.9 | 48 |

| COLO 679 | Melanoma | 31.5 | 72 |

This table presents the 50% inhibitory concentration (IC50) of this compound in different human cancer cell lines, showcasing its dose-dependent cytotoxic effects. Data sourced from multiple studies. arvojournals.orgnih.govaacrjournals.org

Involvement in Pancreatic Cancer Perineural Invasion

Perineural invasion (PNI) is a critical hallmark of pancreatic cancer, associated with poor prognosis and severe pain. mdpi.com It involves the infiltration of cancer cells into the spaces surrounding nerves. mdpi.com The SP/NK-1R signaling axis has been identified as a significant mediator in this process. nih.govaacrjournals.orgnih.gov Substance P promotes the neurotropism of pancreatic cancer cells; in co-culture models with dorsal root ganglia (DRG), SP enhances the migration of cancer cell clusters toward the ganglia and stimulates neurite outgrowth, which can serve as a pathway for invasion. aacrjournals.orgnih.govresearchgate.net

This compound has demonstrated the ability to counteract these effects. By blocking the NK-1 receptor, it significantly inhibits the SP-induced invasion of pancreatic cancer cells. aacrjournals.orgnih.gov In experimental models, treatment with L-733,060 impairs the migration of cancer cells towards nerve tissues and reduces the density and length of neurite outgrowth, even in the presence of SP. aacrjournals.orgnih.govresearchgate.net This suggests that targeting the NK-1 receptor with antagonists like L-733,060 could be a viable strategy to disrupt the reciprocal interaction between nerves and tumor cells that fuels PNI in pancreatic cancer. mdpi.comresearchgate.net

The invasive capacity of cancer cells is heavily dependent on their ability to degrade the extracellular matrix, a process facilitated by enzymes such as matrix metalloproteinases (MMPs). nih.gov Research has shown that Substance P signaling increases the expression of MMP-2, a key enzyme in metastasis, at both the messenger RNA (mRNA) and protein levels in pancreatic cancer cells. nih.govaacrjournals.orgnih.gov

This compound has been found to effectively counterbalance this SP-induced upregulation of MMP-2. aacrjournals.orgnih.gov By antagonizing the NK-1 receptor, L-733,060 prevents the downstream signaling that leads to increased MMP-2 expression. aacrjournals.orgnih.gov This modulation of a critical metastatic factor further elucidates the mechanism behind the anti-invasive properties of L-733,060 in pancreatic cancer. The inhibition of MMP-2 expression weakens the ability of cancer cells to break down tissue barriers, thereby impeding perineural invasion and potentially metastatic spread. aacrjournals.orgnih.gov

Neurokinin 1 Receptor Dynamics and Regulation

Mechanisms of Agonist-Induced Receptor Desensitization

Upon sustained exposure to an agonist such as Substance P, the NK1 receptor undergoes a process of desensitization, rendering it less responsive to further stimulation. This is a crucial feedback mechanism to protect the cell from excessive signaling. The process involves several distinct steps, beginning with the uncoupling of the receptor from its associated G proteins.

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq protein, although it can also couple to Gαs. wikipedia.orgbiorxiv.org The binding of Substance P induces a conformational change in the receptor, activating the G protein and initiating downstream signaling cascades, such as the mobilization of intracellular calcium ([Ca2+]i). nih.govbiorxiv.org

Desensitization begins when the activated receptor is phosphorylated by specific intracellular kinases. This phosphorylation event sterically hinders the receptor's ability to interact with and activate its G protein, effectively uncoupling it from the signaling pathway. This rapid termination of G protein-mediated signaling is the first step in attenuating the cellular response. frontiersin.org L-733,060, by preventing the initial agonist binding, inhibits this G protein activation and the subsequent uncoupling process. nih.gov

Following uncoupling, the agonist-bound NK1 receptor is targeted for removal from the cell surface through endocytosis. This process is primarily mediated by clathrin-coated vesicles. fao.org The phosphorylated receptor is recognized by adaptor proteins, which recruit clathrin to the plasma membrane. researchgate.net The clathrin molecules then assemble into a polygonal lattice, forming an invaginated "coated pit" that engulfs the receptor. fao.orgelifesciences.org This pit eventually buds off from the membrane to form an intracellular clathrin-coated vesicle, effectively sequestering the receptor from the extracellular environment. nih.gov This internalization serves to further reduce the number of available receptors on the cell surface, contributing significantly to the desensitization process.

Once internalized, the NK1 receptor faces one of two fates: it can be recycled back to the plasma membrane to restore signaling capacity (resensitization), or it can be targeted for degradation, a process known as downregulation. nih.gov Chronic stimulation with an agonist like Substance P promotes the latter pathway. nih.govguidetopharmacology.org The decision between recycling and degradation is often signaled by post-translational modifications, particularly ubiquitination. The attachment of ubiquitin molecules to lysine (B10760008) residues on the receptor's intracellular domains serves as a signal for it to be sorted into lysosomes for degradation. nih.gov This long-term reduction in the total number of cellular receptors is a key mechanism for adapting to chronic or intense agonist exposure. guidetopharmacology.org

| Mechanism | Description | Key Molecules |

| Uncoupling | The activated receptor is phosphorylated, preventing further interaction with and activation of G proteins. | G Protein-Coupled Receptor Kinases (GRKs), Gαq/s |

| Internalization | The receptor is removed from the cell surface via endocytosis into clathrin-coated vesicles. | Clathrin, Adaptor Proteins, Beta-Arrestins |

| Downregulation | Internalized receptors are targeted for lysosomal degradation, reducing the total receptor population. | Ubiquitin, Lysosomal Enzymes |

Role of Intracellular Signaling Molecules in NK1R Regulation

The desensitization and trafficking of the NK1 receptor are not passive processes but are actively orchestrated by a specific set of intracellular signaling molecules. G protein-coupled receptor kinases (GRKs) and beta-arrestins are the principal players in this regulatory network.

GRKs are a family of serine/threonine kinases that specifically recognize and phosphorylate agonist-activated GPCRs. medchemexpress.commdpi.com Upon Substance P binding and subsequent NK1R activation, GRKs are recruited to the plasma membrane. frontiersin.org They then phosphorylate specific serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. mdpi.com This phosphorylation is the critical event that initiates desensitization by:

Promoting the uncoupling of the receptor from its G protein.

Creating a high-affinity binding site for beta-arrestin proteins. frontiersin.org

Different GRK subtypes can exhibit different phosphorylation patterns, potentially leading to varied regulatory outcomes. mdpi.com

Beta-arrestins are versatile scaffolding proteins that are central to GPCR regulation. nih.gov Following GRK-mediated phosphorylation of the NK1 receptor, beta-arrestins translocate from the cytosol to the plasma membrane and bind to the phosphorylated receptor. nih.gov The binding of beta-arrestin has two major consequences for the NK1 receptor:

Desensitization: Beta-arrestin binding physically blocks any further interaction between the receptor and G proteins, ensuring the termination of this signaling pathway. frontiersin.org

Internalization: Beta-arrestins act as adaptors, linking the phosphorylated receptor to the clathrin endocytic machinery, thereby facilitating the formation of clathrin-coated vesicles and receptor internalization. nih.gov

Studies have shown that upon stimulation with Substance P, beta-arrestins and the NK1 receptor are co-localized in the same endosomes for an extended period. nih.gov This prolonged interaction is crucial for directing the receptor towards its downstream fate. The sequestration of beta-arrestins by activated NK1 receptors can also have broader implications, as it may limit their availability to regulate other GPCRs within the same cell. nih.gov

| Molecule | Primary Function in NK1R Regulation | Mechanism of Action |

| GRKs | Initiate desensitization by phosphorylating the activated NK1 receptor. | Recruited to the agonist-bound receptor; adds phosphate (B84403) groups to intracellular domains. |

| Beta-Arrestins | Mediate G protein uncoupling and facilitate receptor internalization. | Bind to the GRK-phosphorylated receptor, sterically hindering G protein coupling and linking the receptor to the clathrin machinery. |

Dynamic Changes in Functional NK1R Coupling during Pathophysiological States (e.g., Inflammation)

The functional coupling of the NK1R to its intracellular signaling partners is not static; it is a dynamic process that can be significantly altered during pathophysiological states such as inflammation. The NK1R is a G protein-coupled receptor (GPCR) that primarily signals through Gαq/11 and Gαs proteins. nih.govnih.govbiorxiv.org This dual coupling allows for the activation of multiple downstream signaling cascades, and the balance between these pathways can be influenced by the inflammatory microenvironment.

Activation of the Gαq/11 pathway by SP binding to NK1R leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses, including the activation of pro-inflammatory transcription factors. nih.gov Concurrently, NK1R can couple to Gαs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. nih.govnih.govbiorxiv.org

During inflammation, the expression of both SP and NK1R is often upregulated, creating a positive feedback loop that amplifies the inflammatory response. mdpi.com This increased availability of ligand and receptor can lead to sustained and heightened activation of NK1R signaling pathways. While direct evidence for a complete switch in G protein preference during inflammation is limited, the inflammatory milieu, rich in cytokines and other signaling molecules, can modulate the efficiency and crosstalk of these pathways. For instance, pro-inflammatory cytokines can sensitize NK1R-expressing cells, potentially leading to a more robust response to SP.

Furthermore, the NK1R exists in two main isoforms: a full-length and a truncated version. These isoforms exhibit different signaling capabilities. The full-length receptor efficiently couples to both Gαq/11 and Gαs pathways, while the truncated form may have altered coupling efficiencies. Changes in the expression ratio of these isoforms during inflammation could represent another layer of dynamic regulation of NK1R function.

The crosstalk between NK1R signaling and other inflammatory pathways is another crucial aspect of its dynamic regulation. For example, NK1R activation can enhance the cyclooxygenase-2 (COX-2)-prostaglandin E2 (PGE2) axis, a key pathway in inflammation and fever. frontiersin.org This interplay suggests that in an inflammatory state, NK1R signaling does not occur in isolation but is integrated into a complex network of pro-inflammatory signals, leading to an amplified and sustained pathological response.

| G Protein Pathway | Key Second Messengers | Primary Downstream Effectors | Functional Consequences in Inflammation |

|---|---|---|---|

| Gαq/11 | IP3, DAG | Phospholipase C, Protein Kinase C | Increased intracellular calcium, activation of pro-inflammatory transcription factors (e.g., NF-κB) |

| Gαs | cAMP | Adenylyl Cyclase, Protein Kinase A | Modulation of cellular metabolism and gene expression |

Regulation of NK1R Gene Expression

The expression of the gene encoding the NK1R, TACR1, is tightly regulated, particularly in the context of inflammation. This regulation occurs primarily at the transcriptional level and is influenced by a variety of pro-inflammatory mediators.

A key driver of TACR1 gene expression during inflammation is the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent activators of the NF-κB pathway. mdpi.com Upon activation, NF-κB translocates to the nucleus and binds to specific promoter regions of target genes, including TACR1, initiating their transcription. This mechanism establishes a positive feedback loop where inflammation triggers the upregulation of NK1R, which in turn can further potentiate the inflammatory response upon binding of SP.

Studies have identified several other transcription factor binding sites in the promoter region of the TACR1 gene, suggesting a complex regulatory network. These include binding sites for activator protein-1 (AP-1), glucocorticoid receptor (GR), and Nkx2-5. genecards.org The interplay of these transcription factors can fine-tune the expression of NK1R in different cell types and under various inflammatory conditions.

The existence of two NK1R isoforms, a full-length and a truncated version, arises from alternative splicing of the TACR1 gene. The regulation of this splicing process can also be influenced by the cellular environment, adding another layer of complexity to the control of NK1R expression and function. The differential expression of these isoforms in various tissues and their distinct signaling properties suggest that the regulation of their relative abundance is a critical determinant of the cellular response to SP.

Research in animal models of inflammation has provided quantitative evidence for the upregulation of NK1R expression. For instance, in a rat model of peripheral inflammatory injury, a significant increase in the number of NK1R-immunoreactive neurons was observed in the rostral ventromedial medulla. nih.gov

| Regulatory Factor | Mechanism of Action | Effect on NK1R Expression | Key References |

|---|---|---|---|

| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Activation of the NF-κB signaling pathway | Upregulation | mdpi.com |

| NF-κB | Binds to the promoter region of the TACR1 gene, initiating transcription | Upregulation | nih.gov |

| Other Potential Transcription Factors (e.g., AP-1, GR, Nkx2-5) | Modulate TACR1 gene transcription | Fine-tuning of expression | genecards.org |

| Alternative Splicing | Generates full-length and truncated isoforms of NK1R | Differential functional outcomes |

Development and Optimization of L-733,060 Hydrochloride

This compound, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, emerged from extensive medicinal chemistry efforts aimed at identifying orally active agents for therapeutic applications. Its development represents a significant advancement in the field, building upon earlier discoveries and addressing the limitations of precursor compounds.

The development of L-733,060 is directly linked to the structure-activity relationship (SAR) studies of earlier NK1 receptor antagonists, notably CP-99994. wikipedia.org In 1993, researchers at Merck initiated SAR studies based on compounds like CP-99994, which, despite its high affinity for the human NK1 receptor, faced challenges. wikipedia.org Clinical trials for CP-99994 were discontinued (B1498344) due to poor oral bioavailability. wikipedia.org

L-733,060 was developed as a structural evolution from CP-99994. wikipedia.org A key modification involved replacing the 2-methoxy benzylamine (B48309) moiety found in CP-99994 with a 3,5-bistrifluoromethyl benzylether piperidine (B6355638) structure. wikipedia.org This structural change was a critical step in creating a new class of antagonists with improved pharmacological profiles.

The biological activity of L-733,060 is highly dependent on its stereochemistry. The compound possesses two stereogenic centers, and the (+)-(2S,3S) enantiomer, L-733,060, is the pharmacologically active form. clockss.orgnih.gov Its enantiomer, (-)-(2R,3R)-L-733,061, is significantly less active. clockss.orgnih.gov For instance, L-733,060 inhibited substance P-induced calcium mobilization with an estimated affinity of 0.8 nM, whereas L-733,061 showed no significant activity at concentrations up to 300 nM. nih.gov

The first synthesis of L-733,060 and its inactive enantiomer was reported by Merck in 1994 and involved the resolution of a racemic mixture. clockss.org This process utilized (+)- and (-)-dibenzoyl tartaric acid to separate the enantiomers of a key cis-disubstituted piperidine intermediate. clockss.org

Since this initial work, numerous strategies for the stereoselective synthesis of L-733,060 have been developed to ensure high enantiomeric purity. clockss.org These methods can be broadly categorized:

Resolution of Racemates: Involves separating enantiomers from a 50:50 mixture, either through chemical or enzymatic means. clockss.org

Diastereoselective Reactions: These methods utilize components from the "chiral pool," such as natural amino acids (e.g., L-glutamic acid, L-phenylalanine) or chiral auxiliaries, to control the stereochemical outcome of the reaction. clockss.org

Enantioselective Reactions: Employing chiral reagents or catalysts to selectively produce the desired enantiomer. clockss.org

A common precursor in many of these syntheses is N-Boc piperidin-3-ol, which is converted to L-733,060 in two primary steps: etherification with 3,5-bistrifluoromethylbenzyl bromide, followed by the removal of the N-t-butyl carbamate (B1207046) (Boc) protecting group. clockss.org

A primary goal in the development of NK1 receptor antagonists following the discontinuation of CP-99994 was the improvement of oral bioavailability. wikipedia.org While L-733,060 itself is noted to be orally bioavailable and brain penetrant, the broader research program explored further modifications to optimize this property. wikipedia.orgtocris.com A key issue with early piperidine- and quinuclidine-containing compounds was the high basicity of the nitrogen atom, which was believed to contribute to poor absorption and off-target effects. wikipedia.org

The chemical structure of L-733,060 contains specific moieties that are crucial for its high-affinity interaction with the NK1 receptor. The 3,5-bistrifluoromethyl benzylether piperidine scaffold is central to its activity.

Piperidine Ring: The replacement of the more complex quinuclidine (B89598) ring from first-generation antagonists (like CP-96345) with a simpler piperidine ring was a key step in simplifying the molecular structure and potentially reducing off-target effects associated with the strongly basic quinuclidine nitrogen. wikipedia.org

3,5-Bistrifluoromethyl Benzyl (B1604629) Group: This moiety is a critical pharmacophore for NK1 antagonist activity. wikipedia.orgnih.gov The two trifluoromethyl (CF3) groups are strong electron-withdrawing groups that significantly influence the electronic properties of the phenyl ring and its interaction with the receptor. Studies on related compounds have shown that a 3′,5′-bis(trifluoromethyl)-benzyl ester can serve as a potent pharmacophore for substance P antagonism. nih.gov This group replaced the 2-methoxy benzylamine of the precursor CP-99994, contributing to the unique pharmacological profile of L-733,060. wikipedia.org

Investigation of Analogues and Derivatives

The discovery of L-733,060 spurred further investigation into related analogues and derivatives to refine the understanding of the SAR for NK1 receptor antagonism and to develop compounds with potentially superior properties.

The pharmacological profile of L-733,060 has been extensively compared to its enantiomer and other related NK1 receptor antagonists. As previously noted, the (2R,3R)-enantiomer, L-733,061, is largely inactive, highlighting the strict stereochemical requirements of the NK1 receptor binding pocket. nih.gov

Other non-peptide NK1 receptor antagonists have been developed and studied, providing a broader context for the activity of L-733,060. These include compounds like aprepitant, L-732,138, and CP-96,345. mdpi.commdpi.com These molecules share the common feature of acting on the NK1 receptor but possess distinct structural features that influence their potency, selectivity, and pharmacokinetic properties. The binding affinity of L-733,060 has been shown to vary across species, a common characteristic for this class of antagonists.

| Species | Ki Value (nM) | Reference |

|---|---|---|

| Human | 0.2 | tocris.com |

| Gerbil | 0.08 | tocris.com |

| Rat | 93.13 | tocris.com |

This species-dependent variation in affinity is an important consideration in the preclinical evaluation and translation of research findings for NK1 receptor antagonists.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Structure-Driven Lead Optimization Strategies

The development of potent and selective neurokinin-1 (NK1) receptor antagonists, such as L-733,060 hydrochloride, has been heavily reliant on systematic structure-driven lead optimization strategies. These strategies involve iterative chemical modifications of a lead compound to enhance its pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profile. The 2-phenylpiperidine (B1215205) scaffold, a core structural feature of L-733,060, has been a focal point for extensive structure-activity relationship (SAR) studies.

Initial lead compounds, such as CP-99,994, provided the foundational framework for the design of L-733,060. nih.gov Medicinal chemists at Merck embarked on SAR studies based on this template, leading to the discovery that incorporating a 3,5-bis(trifluoromethyl)benzyl ether moiety at the 3-position of the piperidine (B6355638) ring significantly enhances antagonist potency. nih.gov This key substitution proved to be a critical determinant for high-affinity binding to the human NK1 receptor.

Further optimization efforts centered on exploring the chemical space around the piperidine ring. It was established that for high NK1 affinity, the benzyl (B1604629) ether side chain should be 3,5-disubstituted and highly lipophilic. The 3,5-bis(trifluoromethyl)benzyl ether was identified as the optimal side chain. ebi.ac.uknih.gov

Stereochemistry also plays a crucial role in the activity of these compounds. L-733,060 possesses a (2S, 3S) configuration, and its enantiomer, L-733,061 (the 2R, 3R-enantiomer), is significantly less active. nih.gov This stereoselectivity highlights the specific conformational requirements for effective interaction with the NK1 receptor binding pocket.

The following data tables illustrate the impact of specific structural modifications on the binding affinity of 2-phenylpiperidine and related 4,4-disubstituted piperidine analogs to the human NK1 (hNK1) receptor.

Table 1: SAR of the Benzyl Ether Moiety in 4,4-Disubstituted Piperidine Analogs

| Compound | R (Substitution on Benzyl Ring) | hNK1 IC50 (nM) |

| 1 | 3,5-bis(CF₃) | 0.95 |

| 2 | 3,5-di-Cl | 10 |

| 3 | 3,5-di-CH₃ | 25 |

| 4 | 4-CF₃ | 100 |

| 5 | Unsubstituted | >1000 |

Data sourced from Stevenson et al., J. Med. Chem. 1998. ebi.ac.uknih.gov

Table 2: SAR of Substituents on the Piperidine Nitrogen in 4,4-Disubstituted Piperidine Analogs

| Compound | N-Substituent | hNK1 IC50 (nM) |

| 6 | -CH₂-(2-methylthiazol-5-yl) | 0.28 |

| 7 | -CH₂-CO-pyrrolidine | 0.22 |

| 8 | -SO₂-CH₃ | 5.7 |

| 9 | -CO-CH₃ | 5.3 |

Data sourced from Stevenson et al., J. Med. Chem. 1998. ebi.ac.uknih.gov

The data clearly indicates that bulky, lipophilic groups at the 3 and 5 positions of the benzyl ether are crucial for high affinity, with the bis(trifluoromethyl) substitution being optimal. Furthermore, the piperidine nitrogen can accommodate a variety of substituents, including acyl and sulfonyl groups, without a significant loss of potency, allowing for the fine-tuning of pharmacokinetic properties. ebi.ac.uknih.gov These systematic SAR studies, focusing on key structural elements, were instrumental in the rational design and optimization of L-733,060 as a potent and selective NK1 receptor antagonist.

Broader Neurobiological and Physiological Implications

Interaction with Substance P Pathways and Endogenous Release Mechanisms

Substance P is an undecapeptide member of the tachykinin family of neuropeptides, widely distributed throughout the central and peripheral nervous systems. arvojournals.orgyoutube.com It is released from the terminal endings of sensory neurons in response to various stimuli and acts as a key neurotransmitter and neuromodulator. nih.govyoutube.com The biological effects of Substance P are primarily mediated through its high-affinity binding to the G protein-coupled NK1 receptor. nih.govyoutube.com

L-733,060 exerts its effects by directly competing with Substance P for binding to the NK1 receptor. As a selective antagonist, it blocks the receptor and prevents the downstream signaling cascades that are normally initiated by Substance P. nih.govyoutube.com This blockade effectively inhibits the physiological actions of endogenously released Substance P. arvojournals.org Research has demonstrated the high affinity of L-733,060 for the NK1 receptor across different species, highlighting its potency. tocris.com

Table 1: Binding Affinity (Ki) of L-733,060 for NK1 Receptors in Different Species

| Species | Ki (nM) | Reference |

|---|---|---|

| Human | 0.2 | tocris.com |

| Gerbil | 0.08 | tocris.com |

| Rat | 93.13 | tocris.com |

The Substance P/NK1 pathway is implicated in a wide array of biological processes. In the central nervous system, it is critically involved in the transmission of pain signals, the regulation of mood and anxiety, and the mediation of inflammatory processes. arvojournals.orgyoutube.com For instance, Substance P is released by C-fibers in the dorsal horn of the spinal cord, where it transmits nociceptive information to second-order neurons. youtube.com By blocking NK1 receptors, L-733,060 can interrupt this transmission. Furthermore, the pathway is involved in neurogenic inflammation, a process where neuronally released mediators like Substance P cause vasodilation and plasma extravasation. mdpi.com Studies have shown that L-733,060 stereoselectively inhibits neurogenic plasma extravasation in the dura, an effect relevant to conditions like migraine. nih.gov

Role as a Neuromodulator in Central Nervous System Homeostasis

Homeostasis in the central nervous system (CNS) relies on a delicate balance of excitatory and inhibitory signals. Neuromodulators play a crucial role in this balance by fine-tuning synaptic transmission and neuronal excitability. The Substance P/NK1 system is a significant component of this modulatory network. By antagonizing the NK1 receptor, L-733,060 can influence CNS homeostasis, particularly under conditions of injury or disease.

In the context of traumatic brain injury (TBI), for example, Substance P levels are elevated, contributing to secondary injury cascades such as oxidative stress, neuroinflammation, and cell death. nih.gov Research in animal models of TBI has shown that treatment with L-733,060 can be neuroprotective. nih.gov The compound has been observed to alleviate motor and spatial memory deficits, reduce lesion volume, and limit blood-brain barrier disruption. nih.gov These protective effects are attributed to the inhibition of Substance P-mediated pathological processes, including the release of cytochrome c from mitochondria and the subsequent activation of caspase-3, a key enzyme in apoptosis. nih.gov

Similarly, in models of Parkinson's disease, blocking Substance P effects with NK1 antagonists like L-733,060 has been shown to preserve the integrity of the blood-brain barrier, reduce inflammatory processes, and attenuate toxin-induced cell death, leading to improved motor function. nih.gov These findings underscore the role of the Substance P/NK1 system in the pathological responses to CNS insults and highlight the potential of L-733,060 to restore a degree of homeostasis by mitigating these detrimental effects.

Influence on Neurotransmitter Systems (e.g., Dopamine (B1211576) Release)

The neuromodulatory effects of the Substance P/NK1 system extend to interactions with other major neurotransmitter systems. A notable example is its interplay with the dopaminergic system, particularly within the basal ganglia, a group of subcortical nuclei critical for motor control and learning.

Substance P is known to modulate the release of dopamine in the striatum, a key component of the basal ganglia. nih.gov This modulation appears to be region-specific, with evidence suggesting that Substance P facilitates dopamine release in the striosomal compartments of the striatum. nih.gov By blocking the NK1 receptor, L-733,060 can interfere with this modulatory action.

A study investigating the role of Substance P in sequence learning in rats demonstrated that the administration of L-733,060 facilitated the learning of a new motor sequence. nih.gov The rats treated with the NK1 antagonist learned a reverse sequence faster than control rats. nih.gov This suggests that by blocking the endogenous Substance P signaling, L-733,060 alters the neurochemical environment in the striatum in a way that promotes cognitive flexibility and the acquisition of new behaviors. This interaction with the dopamine system is a critical aspect of its function as a CNS neuromodulator.

Table 2: Effects of L-733,060 on Behavior and Neurobiology in Research Models

| Research Area | Model/Assay | Observed Effect of L-733,060 | Reference |

|---|---|---|---|

| Neuroprotection | Traumatic Brain Injury (mouse model) | Alleviated motor/memory deficits; reduced lesion volume, oxidative stress, and inflammation. | nih.gov |

| Neurogenic Inflammation | Electrical stimulation of trigeminal nerves (rat model) | Inhibited neurogenic plasma extravasation in the dura. | nih.gov |

| Learning & Memory | Sequence learning task (rat model) | Facilitated faster learning of a new motor sequence. | nih.gov |

| Anxiety | Gerbil elevated plus-maze | Produced anxiolytic-like effects. | tocris.com |

Implications for Stress Responses

The Substance P/NK1 receptor system is heavily implicated in the neurobiology of stress, anxiety, and depression. arvojournals.orgyoutube.com High concentrations of NK1 receptors are found in brain regions that are critical for processing stress and emotion, such as the amygdala and hypothalamus. Substance P is released in these areas during stressful events, contributing to the physiological and behavioral stress response.

The administration of NK1 receptor antagonists, including L-733,060, has been shown to produce anxiolytic-like effects in various animal models. tocris.com For instance, L-733,060 has demonstrated anxiolytic properties in the gerbil elevated plus-maze, a standard behavioral test for anxiety. tocris.com This suggests that by blocking the effects of Substance P in key emotional circuits, L-733,060 can dampen the stress response. The potential for NK1 antagonists to act as anxiolytics and antidepressants has been a significant area of pharmaceutical research, stemming from the understanding that blocking this pathway can modulate the emotional and physiological consequences of stress. arvojournals.orgwikipedia.org

Q & A

What is the mechanistic role of L-733,060 hydrochloride in modulating neurokinin-1 receptor (NK1R) activity in hepatic fibrosis?

Level: Basic

Methodological Answer:

L-733,060 acts as a selective NK1R antagonist, blocking Substance P (SP)-mediated signaling. In hepatic stellate cells (HSCs) and cholangiocytes, SP binding to NK1R differentially regulates senescence pathways: SP reduces senescence in HSCs (promoting activation) but increases it in cholangiocytes. Experimental designs should include:

- Gene expression profiling : Measure fibrosis markers (e.g., collagen-1α, α-SMA) and senescence markers (p16, p21) via qPCR or Western blot after SP stimulation ± L-733,060 .

- Dose-response assays : Use concentrations validated in prior studies (e.g., 10 nM–1 μM) to assess dose-dependent reversal of SP effects.

- Cell-specific models : Co-culture HSCs and cholangiocytes to study paracrine interactions.

How is this compound synthesized, and what are key stereochemical considerations?

Level: Basic

Methodological Answer:

L-733,060 is synthesized via a diastereodivergent strategy to control cis/trans configurations of the piperidine core. Key steps include:

- TPAP oxidation of a hydroxyl intermediate to a ketone.

- Stereoselective reduction using CeCl₃/NaBH₄ to achieve desired stereochemistry at C3 .

- Chiral resolution : Validate enantiomeric purity via HPLC or chiral column chromatography.

- Salt formation : Hydrochloride salt is precipitated for stability.

How should researchers design experiments to assess L-733,060’s impact on nociceptive behaviors in rodent models?

Level: Advanced

Methodological Answer:

- Formalin test : Inject 5% formalin into the hind paw 15 minutes after intracerebral L-733,060 microinjection (0.0176 µg/µl in 0.5 µl). Monitor:

- Statistical analysis : Use repeated-measures ANOVA to compare vehicle vs. L-733,060 groups.

How can contradictions in L-733,060’s effects on hippocampal theta waves across studies be resolved?

Level: Advanced

Methodological Answer:

Discrepancies arise from model-specific variables:

- Anesthetized vs. awake models : In awake rats, intraseptal L-733,060 (0.0176 µg/µl) does not alter theta power during open-field exploration but reduces theta power post-formalin injection .

- Experimental controls : Standardize microinjection coordinates, anesthesia protocols, and recording durations.

- Data normalization : Compare theta power relative to baseline (pre-injection) activity.

What in vivo models are suitable for studying L-733,060’s antitumor effects?

Level: Basic

Methodological Answer:

- Xenograft models : Implant NK1R-expressing tumors (e.g., neuroblastoma, glioma, melanoma) in immunodeficient mice.

- Dosing : Administer L-733,060 intraperitoneally (10–17 mg/kg) and monitor tumor volume via caliper measurements .

- Mechanistic validation : Use siRNA knockdown of NK1R to confirm target specificity.

How is optimal dosing determined for L-733,060 in behavioral studies?

Level: Advanced

Methodological Answer:

- Dose-ranging studies : Test 0.0176 µg/µl (1x) to 0.176 µg/µl (10x) in intracerebral microinjections. Higher doses (10x) show greater suppression of carbachol-induced hippocampal responses .

- Pharmacokinetics : Measure CSF concentrations post-administration via LC-MS.

- Behavioral endpoints : Use dose-dependent reduction in freezing behavior (e.g., fear conditioning) to establish efficacy .

What electrophysiological parameters are critical in L-733,060 studies involving hippocampal responses?

Level: Basic

Methodological Answer:

- Population spike (PS) amplitude : Monitor changes post-SP or formalin challenge.

- Theta oscillations : Analyze power (mV²/Hz) and frequency (4–12 Hz) using Fast Fourier Transform (FFT) .

- Control baselines : Ensure stable pre-injection PS amplitudes (e.g., 5.5–6.5 mV) to validate recording integrity .

What computational methods analyze L-733,060’s impact on sequential grooming patterns?

Level: Advanced

Methodological Answer:

- Variable-Length Markov Models (VLMMs) : Compare transition probabilities between grooming stages (e.g., face-washing to body-licking) in saline vs. L-733,060-treated rats.

- Divergence metrics : Use Kullback-Leibler divergence to quantify simplification of behavioral sequences post-L-733,060 .

How does L-733,060 influence acetylcholine (ACh) dynamics during associative learning?

Level: Basic

Methodological Answer:

- Fiber photometry : Measure ACh fluorescence in the basolateral amygdala during fear conditioning.

- Temporal analysis : L-733,060 disrupts ACh peaks at cue offset, correlating with reduced freezing behavior .

- Statistical correlation : Use linear regression to link ACh AUC (area under the curve) with freezing duration.

What strategies assess L-733,060’s modulation of SP-mediated calcium signaling in cancer cells?

Level: Advanced

Methodological Answer:

- Calcium imaging : Treat NK1R-expressing cells (e.g., HEK-NK1R) with SP (1–10 nM) ± L-733,060 (10–100 nM). Quantify Ca²⁺ flux via Fura-2AM .

- Conjugated analogs : Test Chol-L-733,060 for prolonged receptor occupancy using radioligand binding assays.

- Functional antagonism : Validate via inhibition of SP-induced ERK1/2 phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.